7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene
Overview
Description
7-thia-2,5,10-triazatricyclo[64002,6]dodeca-1(8),3,5-triene is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Target of Action
It’s known that similar compounds, such as tetrahydropyridine derivatives, can alter the hedgehog signaling pathway , and imidazole compounds can inhibit Met receptor tyrosine kinase . These targets play crucial roles in cell growth and differentiation, and their inhibition can lead to significant effects on various types of cancers .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound may interact with its targets (such as the hedgehog signaling pathway or met receptor tyrosine kinase) to inhibit their function . This inhibition could result in changes to cell growth and differentiation, potentially leading to anti-cancer effects .
Biochemical Pathways
Similar compounds are known to affect the hedgehog signaling pathway and met receptor tyrosine kinase . These pathways are involved in cell growth, differentiation, and survival. Inhibition of these pathways can lead to decreased cell proliferation and increased cell death, particularly in cancer cells .
Pharmacokinetics
It’s known that the piperidine ring structure, which is present in this compound, is often introduced into drug molecules to improve bioavailability and efficacy .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have anti-cancer effects due to its potential ability to inhibit the hedgehog signaling pathway and met receptor tyrosine kinase .
Action Environment
It’s known that the synthesis of similar compounds can be affected by factors such as temperature, solvent polarity, and the presence of water . These factors could potentially influence the compound’s action and efficacy.
Preparation Methods
The synthesis of 7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene typically involves multi-step organic reactions. The synthetic routes often include the formation of intermediate compounds, which are then cyclized to form the final tricyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high purity and yield .
Chemical Reactions Analysis
7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene can be compared with other similar compounds, such as:
7-thia-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol: This compound has a similar tricyclic structure but differs in the position and nature of substituents.
7-thia-2,5,10-triazatricyclo[6.4.0.0,]dodeca-1(8),5-diene: This compound also has a tricyclic structure but differs in the degree of unsaturation and the presence of additional functional groups
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Properties
IUPAC Name |
7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-2-9-5-7-6(1)11-4-3-10-8(11)12-7/h3-4,9H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBPPAVBJCEFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N3C=CN=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190792 | |
Record name | 5,6,7,8-Tetrahydroimidazo[2′,1′:2,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301190792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74004-53-8 | |
Record name | 5,6,7,8-Tetrahydroimidazo[2′,1′:2,3]thiazolo[5,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74004-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydroimidazo[2′,1′:2,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301190792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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